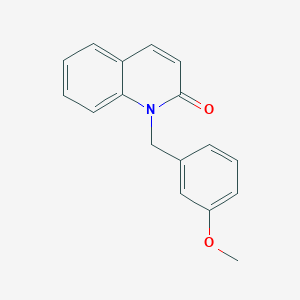

1-(3-methoxybenzyl)-2(1H)-quinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxybenzyl)-2(1H)-quinolinone is an organic compound that belongs to the quinolinone family It is characterized by a quinolinone core structure with a 3-methoxybenzyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-2(1H)-quinolinone typically involves the reaction of 3-methoxybenzyl chloride with 2(1H)-quinolinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methoxybenzyl)-2(1H)-quinolinone can undergo several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The quinolinone core can be reduced to form a dihydroquinolinone derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 1-(3-methoxybenzyl)-1,2-dihydroquinolinone.

Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(3-methoxybenzyl)-2(1H)-quinolinone and its derivatives have been investigated for various biological activities, including:

- Antimicrobial Properties : Compounds based on the quinolinone scaffold, including this compound, exhibit promising antibacterial and antifungal activities. For instance, quinolone derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens, indicating their potential as antimicrobial agents .

- Anticancer Activity : Research indicates that quinolinone derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the quinolinone structure can enhance anticancer properties, making them suitable candidates for drug development .

- GPR55 Receptor Agonism : Some studies have highlighted the potential of this compound derivatives as selective agonists for the GPR55 receptor. This receptor is implicated in various physiological processes and could be targeted for therapeutic interventions in pain management and inflammation .

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available quinoline derivatives or their precursors. For example, the introduction of a methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Functionalization : The compound can undergo various functionalization reactions to introduce different substituents that may enhance its biological activity. Techniques such as N-arylation using copper catalysts have been successfully employed to synthesize a range of N-aryl-quinolone derivatives .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mécanisme D'action

The mechanism of action of 1-(3-methoxybenzyl)-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The quinolinone core can interact with nucleic acids or proteins, modulating their function and leading to therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde

- 4-Hydroxy-3-methoxy-benzaldehyde

- N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

Uniqueness

1-(3-Methoxybenzyl)-2(1H)-quinolinone is unique due to its specific combination of a quinolinone core and a 3-methoxybenzyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

1-(3-Methoxybenzyl)-2(1H)-quinolinone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a quinoline core substituted with a 3-methoxybenzyl group. This structural modification is significant as it enhances the lipophilicity and potentially the bioavailability of the compound.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study on meta-substituted 3-arylisoquinolinones revealed substantial cytotoxicity in breast, liver, lung, and colon cancer cell lines . The specific activity of this compound against these cell lines has not been extensively documented but may be inferred from related compounds.

Antiviral Activity

Quinoline derivatives have also shown promise as antiviral agents. A study indicated that certain quinoline compounds could inhibit Hepatitis B Virus (HBV) replication in vitro, demonstrating EC50 values in the low µM range . While specific data on this compound is limited, its structural similarity to effective antiviral agents suggests potential efficacy.

The mechanism by which this compound exerts its biological effects may involve interaction with various biological targets:

- Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to cancer progression or viral replication.

Case Studies

Several studies have explored the structure-activity relationships (SAR) of quinoline derivatives:

- MAO Inhibition : A study identified novel inhibitors derived from quinoline structures that showed selectivity for MAO-B over other targets. These compounds exhibited neuroprotective effects in vitro .

- Antiviral Activity : Another research focused on the inhibition of HBV replication by quinoline derivatives, highlighting the importance of specific substitutions for enhanced activity .

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)12-18-16-8-3-2-6-14(16)9-10-17(18)19/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJYEFMPHBLQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.